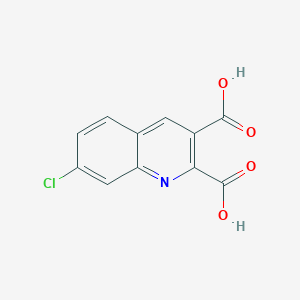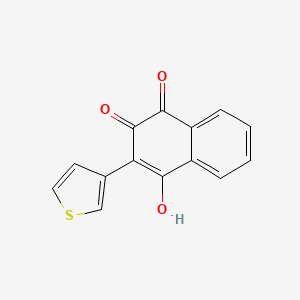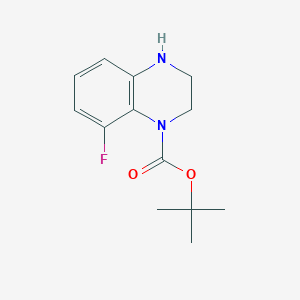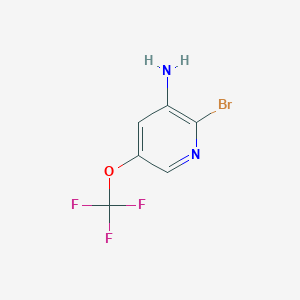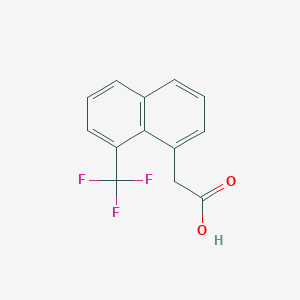
1-(Trifluoromethyl)naphthalene-8-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which is further connected to an acetic acid moiety
Métodos De Preparación
The synthesis of 1-(Trifluoromethyl)naphthalene-8-acetic acid typically involves several steps, starting from commercially available precursors. One common method involves the trifluoromethylation of naphthalene derivatives, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Trifluoromethyl)naphthalene-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-8-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene-8-acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group but attached to a benzene ring instead of a naphthalene ring.
Trifluoromethylphenylacetic acid: Similar structure but with a phenyl ring instead of a naphthalene ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H9F3O2 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-[8-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18) |
Clave InChI |
GWCOFGLONASISZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



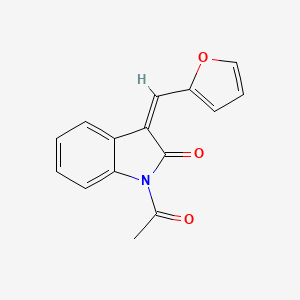
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)


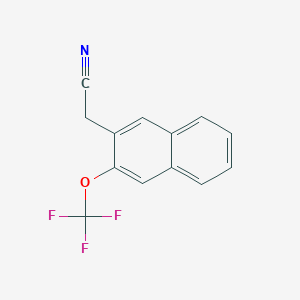
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
